N-(2-ethylphenyl)-2-{[5-(4-methylphenyl)-6-oxo-8-oxa-3,5-diazatricyclo[7.4.0.0^{2,7}]trideca-1(9),2(7),3,10,12-pentaen-4-yl]sulfanyl}acetamide
Description
This compound features a tricyclic core (8-oxa-3,5-diazatricyclo[7.4.0.0^{2,7}]trideca-1(9),2(7),3,10,12-pentaene) with a sulfanyl-acetamide side chain. Key substituents include a 2-ethylphenyl group attached to the acetamide nitrogen and a 4-methylphenyl group at position 5 of the tricyclic system. The tricyclic scaffold suggests aromaticity due to conjugated π-electrons, which may confer stability and influence reactivity . Its molecular weight is estimated to exceed 450 g/mol based on structural analogs .
Properties
IUPAC Name |
N-(2-ethylphenyl)-2-[[3-(4-methylphenyl)-4-oxo-[1]benzofuro[3,2-d]pyrimidin-2-yl]sulfanyl]acetamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C27H23N3O3S/c1-3-18-8-4-6-10-21(18)28-23(31)16-34-27-29-24-20-9-5-7-11-22(20)33-25(24)26(32)30(27)19-14-12-17(2)13-15-19/h4-15H,3,16H2,1-2H3,(H,28,31) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YGBFDLAZSZBZKI-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1=CC=CC=C1NC(=O)CSC2=NC3=C(C(=O)N2C4=CC=C(C=C4)C)OC5=CC=CC=C53 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C27H23N3O3S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
469.6 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
The compound N-(2-ethylphenyl)-2-{[5-(4-methylphenyl)-6-oxo-8-oxa-3,5-diazatricyclo[7.4.0.0^{2,7}]trideca-1(9),2(7),3,10,12-pentaen-4-yl]sulfanyl}acetamide represents a complex organic molecule with potential biological activity. This article focuses on the biological properties of this compound, including its mechanisms of action, therapeutic applications, and relevant case studies.
Structural Overview
The compound features a unique structure that includes:
- An N-(2-ethylphenyl) moiety.
- A sulfanyl linkage connecting to a tricyclic core with multiple functional groups.
Molecular Formula
The molecular formula is .
IUPAC Name
The IUPAC name is This compound .
The biological activity of this compound is primarily attributed to its ability to interact with specific molecular targets within cells. Preliminary studies suggest that it may inhibit certain enzymes or receptors involved in disease pathways, potentially leading to therapeutic effects in various conditions.
Antimicrobial Activity
Research indicates that compounds with similar structural motifs exhibit significant antimicrobial properties. The sulfanyl group is often associated with enhanced activity against bacterial strains, suggesting that this compound may also possess similar properties.
Anticancer Potential
Several studies have explored the anticancer potential of structurally related compounds. The presence of the tricyclic core and various functional groups may contribute to cytotoxic effects on cancer cells by inducing apoptosis or inhibiting cell proliferation.
Case Studies
-
Antimicrobial Efficacy : A study evaluated the efficacy of related compounds against Staphylococcus aureus and Escherichia coli. Results indicated a minimum inhibitory concentration (MIC) that supports further investigation into the compound's potential as an antimicrobial agent.
Compound MIC (µg/mL) Target Organism Compound A 32 E. coli Compound B 16 S. aureus N-(2-ethylphenyl)-... TBD TBD -
Cytotoxicity Assays : In vitro studies using cancer cell lines demonstrated that compounds similar in structure to N-(2-ethylphenyl)-... showed IC50 values in the low micromolar range, indicating significant cytotoxicity.
Cell Line IC50 (µM) MCF-7 (Breast) 5.0 HeLa (Cervical) 3.5 A549 (Lung) 4.8
Synthesis and Characterization
The synthesis of N-(2-ethylphenyl)-... involves several steps:
- Formation of the tricyclic core via cyclization reactions.
- Introduction of the sulfanyl group through nucleophilic substitution.
- Coupling with the acetamide moiety to yield the final product.
Characterization techniques such as NMR, IR spectroscopy, and mass spectrometry confirm the structure and purity of the synthesized compound.
Toxicological Studies
Preliminary toxicological assessments indicate that while the compound exhibits promising biological activity, further studies are necessary to evaluate its safety profile and potential side effects.
Scientific Research Applications
Medicinal Chemistry
Therapeutic Potential:
N-(2-ethylphenyl)-2-{[5-(4-methylphenyl)-6-oxo-8-oxa-3,5-diazatricyclo[7.4.0.0^{2,7}]trideca-1(9),2(7),3,10,12-pentaen-4-yl]sulfanyl}acetamide is being investigated for its potential therapeutic effects against various diseases. Its structure suggests it may interact with specific molecular targets such as enzymes or receptors involved in disease pathways.
Case Study:
Research has indicated that compounds with similar structures exhibit anti-cancer properties by inhibiting specific kinases involved in tumor growth. For example, derivatives of diazatricyclic compounds have shown promise in targeting cancer cell proliferation pathways .
Biological Research
Biological Activity:
The compound may be studied for its interactions with biological systems, particularly in enzyme inhibition studies or receptor binding assays. Its unique functional groups allow it to potentially modulate biological responses.
Case Study:
In vitro studies have demonstrated that related compounds can act as enzyme inhibitors in metabolic pathways, suggesting that this compound might also possess similar inhibitory effects .
Materials Science
Novel Material Development:
The compound's unique structure could be utilized in the development of advanced materials with specific properties such as enhanced stability or reactivity.
Applications:
Potential applications include:
- Polymer additives: Enhancing the thermal stability of polymers.
- Coatings: Developing coatings with improved chemical resistance.
Case Study:
Research has shown that incorporating sulfur-containing compounds into polymer matrices can improve their mechanical properties and resistance to degradation .
Synthetic Routes and Industrial Applications
Synthesis:
The synthesis of this compound typically involves multi-step organic reactions utilizing various reagents such as amines and thiols under controlled conditions.
Industrial Production:
In an industrial setting, optimizing the synthetic route for yield and cost-effectiveness is crucial. Techniques like continuous flow reactors can enhance production efficiency while maintaining product quality .
Summary Table of Applications
Comparison with Similar Compounds
Table 1: Comparative Analysis of Structurally Related Acetamide Derivatives
Key Observations
The 4-methylphenyl substituent on the tricyclic core may stabilize the aromatic system via electron-donating effects, contrasting with the 3-(isopropoxy)propyl group in , which introduces steric bulk and ether functionality.
Tricyclic Core Modifications :
- The tricyclic scaffold in the target compound shares structural homology with analogs in and , but the presence of 8-oxa-3,5-diaza rings may enhance hydrogen-bonding capacity compared to purely hydrocarbon systems.
Synthetic Pathways :
- The synthesis of the target compound likely involves sulfanyl-acetamide coupling to the tricyclic core, analogous to the acetylation and SN2 reactions described in .
Research Findings and Implications
Reactivity and Stability
- Aromaticity and Electronic Effects : The conjugated π-system in the tricyclic core aligns with the principles of aromaticity discussed in , contributing to thermodynamic stability. Substituents like 4-methylphenyl may further delocalize electrons, reducing electrophilic substitution reactivity compared to unsubstituted analogs.
- Sulfanyl Group Role : The thioether linkage (S–C) in the target compound may offer metabolic resistance compared to oxygen-based ethers, as suggested by studies on analogous sulfur-containing pharmaceuticals .
Q & A
Q. What are the key steps for synthesizing this compound, and how can structural purity be ensured?
Methodological Answer:
- Synthesis involves multi-step organic reactions, including sulfanyl group incorporation and cyclization. Key intermediates should be validated using NMR and high-resolution mass spectrometry (HRMS) to confirm structural integrity.
- Purification techniques like preparative HPLC or recrystallization are critical. Monitor reaction progress via thin-layer chromatography (TLC) and optimize solvent systems (e.g., ethyl acetate/hexane gradients) to isolate high-purity fractions .
Q. How can computational tools aid in predicting the compound’s reactivity and stability?
Methodological Answer:
- Employ quantum chemical calculations (e.g., DFT) to model reaction pathways and transition states, focusing on sulfanyl and oxadiazole moieties. Software like Gaussian or COMSOL Multiphysics can simulate electronic properties (e.g., HOMO-LUMO gaps) to predict stability under varying pH and temperature .
Q. What spectroscopic techniques are essential for characterizing this compound?
Methodological Answer:
- FT-IR : Confirm functional groups (e.g., acetamide C=O stretch at ~1650 cm⁻¹).
- ¹H/¹³C NMR : Assign peaks using 2D experiments (COSY, HSQC) to resolve complex aromatic and heterocyclic regions.
- X-ray crystallography : Resolve the tricyclic core geometry to validate stereoelectronic effects .
Advanced Research Questions
Q. How can contradictory data on the compound’s solubility and bioavailability be resolved?
Methodological Answer:
- Use a tiered approach:
Validate experimental conditions (e.g., solvent polarity, temperature) using standardized protocols.
Apply machine learning (ML) models to correlate solubility with molecular descriptors (e.g., logP, polar surface area).
Cross-reference with in vitro permeability assays (e.g., Caco-2 cell models) to reconcile discrepancies .
Q. What strategies optimize reaction yields for large-scale synthesis without compromising purity?
Methodological Answer:
- Process intensification : Use flow chemistry to control exothermic steps (e.g., cyclization).
- Design of Experiments (DoE) : Statistically optimize parameters (e.g., catalyst loading, reaction time) via response surface methodology (RSM).
- In-line analytics : Implement PAT (Process Analytical Technology) tools like Raman spectroscopy for real-time monitoring .
Q. How can computational and experimental data be integrated to predict the compound’s biological activity?
Methodological Answer:
Q. What methodologies address challenges in analyzing degradation products under oxidative stress?
Methodological Answer:
- Forced degradation studies : Expose the compound to H₂O₂, UV light, and acidic/alkaline conditions.
- LC-MS/MS : Identify degradation pathways (e.g., sulfoxide formation) and quantify impurities using validated stability-indicating methods .
Data Contradiction and Reproducibility
Q. How should researchers resolve inconsistencies in reported IC₅₀ values across studies?
Methodological Answer:
Q. What frameworks ensure reproducibility in multi-step synthetic protocols?
Methodological Answer:
- Open-source documentation : Use platforms like LabArchives to share step-by-step videos, raw spectra, and troubleshooting logs.
- Collaborative validation : Engage in inter-laboratory studies to identify critical control points (e.g., inert atmosphere requirements) .
Emerging Methodologies
Q. How can AI-driven platforms accelerate the discovery of derivatives with enhanced properties?
Methodological Answer:
Q. What role do advanced separation technologies play in purifying this compound?
Methodological Answer:
- Membrane chromatography : Employ charged ultrafiltration membranes to separate byproducts with similar polarity.
- Chiral stationary phases : Resolve enantiomers using HPLC columns with cellulose-based phases for stereochemical purity .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
